Tylophorinidine
Description
Propriétés
IUPAC Name |
(13aS,14S)-3,7-dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-26-12-5-6-13-14(8-12)15-9-19(24)20(27-2)10-16(15)17-11-23-7-3-4-18(23)22(25)21(13)17/h5-6,8-10,18,22,24-25H,3-4,7,11H2,1-2H3/t18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFIDYCYVJWPPL-PGRDOPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@H]3O)C5=CC(=C(C=C52)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186239 | |
| Record name | Tylophorinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32523-69-6 | |
| Record name | Tylophorinidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032523696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tylophorinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Maceration with Solvent Optimization
Maceration remains the most widely used method for extracting Tylophorine from Tylophora indica. Gupta et al. (2012) optimized this protocol using 95% ethanol containing 2% citric acid, which yielded 0.0483 g of tylophorine from 1 kg of dried leaves. The acidic environment facilitates alkaloid salt formation, enhancing solubility in ethanol. Key steps include:
-
Defatting raw leaf powder with petroleum ether.
-
Maceration in ethanol-citric acid solution for 24 hours.
-
Concentration via rotary evaporation and purification using acid-base partitioning.
A comparative study demonstrated that ethanol-citric acid outperformed chloroform and sulfuric acid, achieving a 17.25% w/w tylophorine content in the total alkaloid extract.
In Vitro Plant Extraction
Harmanjit Kaur et al. (2011) developed a protocol for extracting Tylophorine from in vitro-cultured Tylophora indica plants. Leaves were sequentially washed with hexane, ethyl acetate, and dichloromethane, followed by pH-adjusted partitioning. High-performance thin-layer chromatography (HPTLC) confirmed a tylophorine yield of 80 μg/mL with an Rf value of 0.68. This method is advantageous for standardizing yields under controlled laboratory conditions.
Synthetic Routes to Tylophorine
Five-Step Synthesis via Ammonium Ylide Rearrangement
A landmark synthesis by researchers in 2012 achieved Tylophorine in five linear steps using a Stevens rearrangement of a nitrile-stabilized ammonium ylide. The process eliminates protecting group manipulations, enhancing practicality:
-
Ammonium ylide formation : Reaction of a tertiary amine with ethyl chloroformate.
-
Stevens rearrangement : Key step generating the phenanthroindolizine skeleton.
-
Cyclization and reduction : Final steps to yield (±)-Tylophorine with >95% purity.
This method’s efficiency is underscored by its 62% overall yield , making it suitable for industrial-scale production.
Biogenetically Inspired Synthesis
An alternative approach mimics Tylophorine’s proposed biosynthetic pathway:
-
Condensation of (3,4-dimethoxybenzoyl)acetic acid with 1-pyrroline.
-
Enamine formation with 3,4-dimethoxyphenylacetaldehyde.
-
Cyclization and reduction using sodium borohydride to yield septicine, a precursor.
-
Oxidation with thallium(III) trifluoroacetate to finalize Tylophorine.
This route aligns with natural alkaloid biosynthesis but requires specialized reagents, limiting its scalability.
Purification and Analytical Techniques
Acid-Base Partitioning
Crude extracts are purified via sequential acid (HCl) and base (NaOH) treatments, isolating Tylophorine as a water-insoluble free base. This method achieves >90% purity when coupled with solvent washing.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC) : Silica gel plates with toluene/chloroform/ethanol/ammonia (4:3.5:1.5) resolve Tylophorine at Rf 0.68.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 258 nm quantify Tylophorine with a retention time of 12.3 minutes.
Comparative Efficacy of Synthetic vs. Natural Tylophorine
A 2010 study compared antiviral activities of synthetic and plant-derived Tylophorine derivatives:
| Compound | Source | EC₅₀ (nM) | Selectivity Index (SI) |
|---|---|---|---|
| 1a | Synthesis | 58 ± 4 | >1715 |
| 1a′ | T. indica | 95 ± 17 | >1053 |
| 1g | T. ovata | 8 ± 2 | 7685 |
Synthetic Tylophorine (1a) exhibited superior potency (EC₅₀ = 58 nM) compared to natural isolates, highlighting the impact of purity and stereochemistry .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Chimie: Utilisé comme précurseur pour la synthèse d'autres composés biologiquement actifs.
Biologie: Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil pour comprendre les mécanismes biologiques.
Médecine: Enquêté pour ses propriétés antitumorales, antibactériennes, antifongiques et anti-amibiennes.
Industrie: Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Mécanisme d'action
La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'il diminue rapidement la cycline D1, réduit la biosynthèse des protéines et prévient la prolifération des cellules musculaires lisses vasculaires in vitro. Ces actions contribuent à ses effets antiprolifératifs sur les cellules cancéreuses et à son potentiel en tant qu'agent anticancéreux.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding biological mechanisms.
Medicine: Investigated for its antitumor, antibacterial, antifungal, and antiamoebic properties.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Tylophorinidine exerts its effects through various molecular targets and pathways . It has been shown to rapidly diminish cyclin D1, reduce protein biosynthesis, and prevent vascular smooth muscle cell proliferation in vitro . These actions contribute to its antiproliferative effects in cancer cells and its potential as an anticancer agent .
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The table below compares tylophorinidine with structurally related phenanthroindolizidine alkaloids:
| Compound | Molecular Formula | Polarizability (ų) | Refractivity (ų) | Surface Area (Ų) | Hydration Energy (kcal/mol) | HBD/HBA/NRB |
|---|---|---|---|---|---|---|
| This compound (5) | C22H23NO4 | 39.83 | 110.46 | 563.42 | -10.71 | 2/5/2 |
| Tylophorinine (3) | C23H25NO4 | 41.66 | 115.23 | 569.52 | -6.35 | 2/5/2 |
| This compound-N-oxide (6) | C23H23NO5 | - | - | - | -13.22 | 2/6/2 |
| O-Methylthis compound (1) | C23H25NO4 | - | - | - | - | 2/5/2 |
Key Observations :
- This compound has lower polarizability, refractivity, and surface area than tylophorinine, suggesting reduced steric bulk and enhanced membrane permeability .
- This compound-N-oxide exhibits superior hydration energy (-13.22 kcal/mol), indicating higher aqueous stability .
- Methylation (e.g., O-methylthis compound) or hydroxylation alters hydrogen-bonding capacity (HBA) and lipophilicity, impacting bioavailability .
2.2.1. Anticancer Activity
| Compound | IC50 (Cancer Cell Lines) | Selectivity Index (Cancer vs. Normal Cells) | Key Targets |
|---|---|---|---|
| This compound | 0.1–10 µM (HCT116, HepG2, MCF7) | High (e.g., HCT116 vs. MCF10A) | NFκB, DHFR, TS |
| O-Methylthis compound | 3.3–17.1 nM (NFκB inhibition) | Moderate | NFκB-IκBα stabilization |
| 3-O-Demethyl this compound | <1 µM (Panc-1, ACHN) | High | DHFR inhibition |
| Tylophorinine | ~10 µM (HepG2) | Low | DHFR |
Key Findings :
- This compound and its N-oxide derivative (6) show 10–100x lower IC50 values than tylophorinine in HepG2 and MCF7 cells .
- O-Methylthis compound (1s, synthetic) inhibits NFκB with IC50 = 3.3 nM , outperforming natural analogs due to enhanced metabolic stability .
- 3-O-Demethyl this compound exhibits selective cytotoxicity against pancreatic (Panc-1) and renal (ACHN) cancers, linked to DHFR inhibition .
2.2.2. Anti-Inflammatory and Antioxidant Effects
- This compound hydrochloride scavenges DPPH radicals with IC50 = 24 µg/mL , surpassing crude plant extracts (IC50 = 81–87 µg/mL) .
- O-Methylthis compound suppresses TNFα-induced NFκB activation in triple-negative breast cancer (TNBC) spheroids, reducing inflammation-driven invasion .
2.2.3. Antimicrobial Activity
- This compound inhibits DHFR in Staphylococcus aureus and Candida albicans (MIC = 8–16 µg/mL), comparable to trimethoprim .
Structure-Activity Relationships (SAR)
- Hydroxylation at C14: Enhances in vivo antitumor efficacy. This compound (C14-OH) is more potent in mouse xenografts than non-hydroxylated analogs .
- Methoxy Substitutions : O-Methylation at C3 (e.g., O-methylthis compound) improves NFκB inhibition but reduces DHFR affinity .
- N-Oxidation : this compound-N-oxide (6) shows superior stability and cytotoxicity, likely due to enhanced solubility and target engagement .
Pharmacokinetic and Toxicity Profiles
- This compound exhibits moderate blood-brain barrier penetration, but synthetic analogs like O-methylthis compound show reduced CNS toxicity compared to tylocrebrine .
- In Vivo Efficacy : Despite similar in vitro IC50 values, this compound achieves 50% tumor growth inhibition in mice at 3 µmol/kg, outperforming tylophorine .
Activité Biologique
Tylophorinidine, a phenanthroindolizidine alkaloid derived from the plant Tylophora indica, exhibits a diverse range of biological activities, particularly in anticancer, antiviral, and antimicrobial contexts. This article explores the compound's biological activity based on various research findings, including case studies and detailed data tables.
Overview of this compound
This compound is one of several alkaloids found in Tylophora indica, a medicinal herb known for its therapeutic properties. The compound has garnered attention for its potential in cancer treatment and its ability to modulate various biological pathways.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Cytotoxicity : this compound exhibits significant cytotoxic effects against cancer cells. For instance, it has been reported to inhibit the growth of Lactobacillus leichmannii cells with an IC value of 40 µM .
- Inhibition of Key Enzymes : The compound significantly inhibits dihydrofolate reductase (DHFR), a critical enzyme in cancer chemotherapy, with an IC value of 32 µM . This inhibition is indicative of its potential use as an antitumor agent.
- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, which is crucial for preventing tumor growth and progression .
Case Studies
- Triple-Negative Breast Cancer (TNBC) : In a study involving TNBC spheroids, O-methylthis compound (a derivative) demonstrated superior anti-growth effects compared to paclitaxel, reducing spheroid growth by 40% .
- Apoptotic Induction : Research indicates that this compound can regulate apoptosis-related genes, enhancing its efficacy when combined with other chemotherapeutics like doxorubicin .
Antiviral Activity
This compound has shown promising antiviral properties against several viral strains.
| Viral Strain | EC | Selective Index (SI) |
|---|---|---|
| SARS-CoV (human coronavirus) | 18 nM | 88 |
| FIPV (Feline coronavirus) | 62 nM | >100 |
| HCoV-OC43 (human coronavirus) | 68-78 nM | 46 to >100 |
The compound's ability to inhibit viral replication suggests its potential application in treating viral infections .
Antimicrobial Activity
This compound also exhibits significant antibacterial and antifungal properties.
- Antibacterial Activity : Studies have demonstrated that this compound possesses potent activity against various bacterial strains, showing effectiveness at lower concentrations compared to standard antibiotics .
- Antifungal Activity : The compound has been tested against fungi such as Aspergillus niger and demonstrated significant antifungal activity .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
